2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid
Overview
Description
The compound “2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid” is a complex organic molecule. While there isn’t a direct match for this compound in the search results, there are related compounds that provide some insight .
Synthesis Analysis
The synthesis of related compounds involves the use of starting materials and reaction reagents. For instance, “®-β-tert-butoxycarbonylamino-2,4,5-trifluorophenylbutyric acid ethyl ester” could be used as a starting material, with Methanol and LiOHH2O as reaction reagents .Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula. For example, a related compound “(2S)-2- { [ (tert-butoxy)carbonyl]amino}-3- { [2- ({ [ (9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]oxy}propanoic acid” has a linear formula of C25H28N2O8 .Scientific Research Applications
Synthesis and Applications in Biochemistry
2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid and its derivatives are extensively used in synthetic organic chemistry. One application involves its role as an intermediate in synthesizing (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl)thio) propanoate, a key component of Biotin. Biotin is crucial for the metabolic cycle, playing a role in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Development of Protected Amino Acid Esters
The compound has been used in the synthesis of protected amino acid esters. For instance, a study describes the synthesis of orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid, using tert-butyloxycarbonyl (Boc) moieties (Temperini et al., 2020).
In Medicinal Chemistry
The compound has been incorporated into organometallic analogues of antibiotics like platensimycin. This involves the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, highlighting its potential in developing new medicinal compounds (Patra et al., 2012).
Crystallography and Molecular Structure
Studies have also explored the crystal structure and polymorphic forms of related compounds. For example, the analysis of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester reveals insights into molecular conformation and crystalline structure, important for understanding molecular interactions and design (Gebreslasie et al., 2011).
Fluorescent Probes and Radiotracers
Further applications include its use in the synthesis of fluorescent probes and radiotracers. For instance, the formation of a diaryliodonium precursor for 4-Fluorophenanaline from a similar compound illustrates its utility in developing imaging agents for medical diagnostics (Pan-hon, 2015).
Antimicrobial Agents
Additionally, derivatives of this compound have been synthesized for potential use as antimicrobial agents, indicating its relevance in pharmaceutical research (Doraswamy & Ramana, 2013).
Safety and Hazards
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-9-5-6-10(7-11(9)16)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIAYSDTJCSUTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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